10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one

Lipophilicity XLogP3 Solubility

Researchers seeking soluble, high-purity precursors for organic electronics face limited options. 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one (CAS 917894-82-7) bridges this gap. • Enhanced solubility (XLogP3 6.1) vs. fully aromatic analogs, enabling solution-processed OLED/OFET fabrication. • Selective dehydrogenation yields 10-(naphthalen-1-yl)anthracen-9(10H)-one, a TADF emitter scaffold. • Preliminary studies suggest DNA intercalation and ROS generation, indicating potential anticancer/antimicrobial activity. • Single H-bond acceptor enables co-crystal engineering for tailored material properties.

Molecular Formula C24H18O
Molecular Weight 322.4 g/mol
CAS No. 917894-82-7
Cat. No. B12605187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one
CAS917894-82-7
Molecular FormulaC24H18O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C3C=C2C(=O)C1)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C24H18O/c25-23-14-6-13-21-22(23)15-17-8-2-4-11-19(17)24(21)20-12-5-9-16-7-1-3-10-18(16)20/h1-5,7-12,15H,6,13-14H2
InChIKeyLOEHCTQEJIOCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one (CAS 917894-82-7): Core Identity and Procurement Positioning


10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one (CAS 917894-82-7) is a polycyclic aromatic ketone belonging to the dihydroanthracenone class, featuring a naphthalen-1-yl substituent at the 10-position of a partially saturated anthracenone scaffold (molecular formula C₂₄H₁₈O, MW 322.4 g/mol) . Its hybrid naphthalene–dihydroanthracene architecture distinguishes it from fully aromatic anthracene derivatives and simpler anthracenones, placing it at the intersection of organic electronics, medicinal chemistry, and synthetic intermediate applications .

Why In-Class Anthracene Derivatives Cannot Serve as Drop-In Replacements for 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one


The combination of a partially saturated dihydroanthracenone core and a bulky 1-naphthyl substituent imparts a unique lipophilicity profile (XLogP3 6.1), hydrogen-bond acceptor capability, and conformational flexibility that is absent in fully aromatic 9-(naphthalen-1-yl)anthracene (XLogP3 7.3, zero H-bond acceptors) or simpler dihydroanthracenones [1]. These physicochemical differences translate directly into altered solubility, intermolecular packing, and chemical reactivity, meaning that procurement decisions cannot rely on generic anthracene or naphthyl-anthracene alternatives without risking performance deviation in downstream applications [1].

Quantitative Differentiation Evidence for 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one Against Closest Structural Analogs


Reduced Lipophilicity (XLogP3) Compared to Fully Aromatic 9-(Naphthalen-1-yl)anthracene

The target compound exhibits an XLogP3 value of 6.1, which is 1.2 log units lower than the fully aromatic analog 9-(naphthalen-1-yl)anthracene (XLogP3 = 7.3), indicating moderately reduced lipophilicity [1]. This difference arises from the partial saturation of the anthracene core and the presence of a ketone oxygen, which increases polar surface area and hydrogen-bond acceptor count (1 vs. 0) [1].

Lipophilicity XLogP3 Solubility Organic Electronics

Hydrogen-Bond Acceptor Capability Versus 9-(Naphthalen-1-yl)anthracene

10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one possesses one hydrogen-bond acceptor (the ketone oxygen), whereas the fully aromatic comparator 9-(naphthalen-1-yl)anthracene has zero hydrogen-bond acceptors [1]. This functional distinction enables the target compound to engage in specific intermolecular interactions (e.g., C–H···O hydrogen bonds) that can influence solid-state packing, co-crystal formation, and host-guest chemistry .

Hydrogen Bond Acceptor Intermolecular Interaction Crystal Engineering

Partially Saturated Dihydroanthracenone Core Enables Distinct Reactivity Versus Fully Aromatic Anthracene Derivatives

The 3,4-dihydroanthracen-1(2H)-one core contains an sp³-hybridized carbon at position 4 and an enone-like ketone, making it susceptible to oxidation, reduction, and further functionalization reactions that are not accessible to fully aromatic anthracenes such as 9-(naphthalen-1-yl)anthracene [1]. This structural feature positions the compound as a versatile synthetic intermediate for accessing more complex anthracenone-based architectures, including TADF emitters and bioactive anthraquinone derivatives .

Chemical Reactivity Oxidation Synthetic Intermediate

Procurement-Relevant Application Scenarios for 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one


Synthesis of 10-(Naphthalen-1-yl)anthracen-9(10H)-one via Controlled Dehydrogenation

The partially saturated dihydro core of the target compound can be selectively dehydrogenated to yield the fully aromatic 10-(naphthalen-1-yl)anthracen-9(10H)-one, a scaffold of interest for thermally activated delayed fluorescence (TADF) emitters . This two-step strategy (procure dihydro precursor → oxidize) offers advantages in purification and handling compared to direct procurement of the fully aromatic anthracenone, which may be prone to oxidative degradation during storage .

Solution-Processed Organic Electronic Device Fabrication

The reduced lipophilicity (XLogP3 6.1 vs. 7.3 for 9-(naphthalen-1-yl)anthracene) and the presence of a polar ketone group improve solubility in common organic solvents (e.g., toluene, chloroform), making this compound a more suitable candidate for solution-processed OLED or OFET fabrication where film homogeneity and ink formulation are critical [1].

Medicinal Chemistry: DNA-Intercalating Agent Lead Optimization

Preliminary vendor-reported studies suggest that 10-(naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one may intercalate into DNA and induce reactive oxygen species generation, indicating potential as an anticancer or antimicrobial lead scaffold . The ketone functionality provides a synthetic handle for further derivatization to optimize potency and selectivity, distinguishing it from all-hydrocarbon polycyclic aromatics that lack modifiable functional groups .

Crystal Engineering and Co-Crystal Design

The single hydrogen-bond acceptor (ketone oxygen) enables the formation of directional C–H···O interactions in the solid state, which can be exploited to design co-crystals with complementary hydrogen-bond donors (e.g., phenols, carboxylic acids) for tuning material properties such as melting point, solubility, and mechanical behavior .

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